Songoroside A
Overview
Description
Songoroside A is a triterpene glycoside derived from the plant Scabiosa soongorica. It is a glycoside of oleanolic acid, specifically the 3-0-β-D-xylopyranoside form. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Songoroside A can be synthesized through partial synthesis from oleanolic acid. The process involves the formation of 3-0-β-D-xylopyranosyloleanolic acid. The synthesis typically includes steps such as glycosylation, where oleanolic acid is reacted with a sugar donor in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound primarily involves extraction and purification from natural sources such as pine cones and cedars. Techniques like ultrasonic-assisted extraction, solvent extraction, and column chromatography are commonly employed to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
Songoroside A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the glycoside moiety or the aglycone part of the molecule.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: Substitution reactions can occur at the glycoside or aglycone parts, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under different conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of lactones, while reduction can yield alcohol derivatives .
Scientific Research Applications
Songoroside A has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of glycosides and their derivatives.
Biology: Researchers study its effects on cellular processes and its potential as a bioactive compound.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: This compound is used in the development of natural product-based pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of Songoroside A involves its interaction with various molecular targets and pathways. It is believed to exert its effects through modulation of signaling pathways, inhibition of specific enzymes, and interaction with cellular receptors. The exact molecular targets and pathways can vary depending on the biological context and the specific activity being studied .
Comparison with Similar Compounds
Songoroside A is part of a family of triterpene glycosides derived from Scabiosa soongorica. Similar compounds include:
Songoroside C: A di-glycoside of oleanolic acid.
Songoroside G: A tetra-glycoside of oleanolic acid.
Songoroside I: A penta-glycoside of oleanolic acid.
Uniqueness
Its unique structure allows for distinct interactions with molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H56O7/c1-30(2)14-16-35(29(39)40)17-15-33(6)20(21(35)18-30)8-9-24-32(5)12-11-25(31(3,4)23(32)10-13-34(24,33)7)42-28-27(38)26(37)22(36)19-41-28/h8,21-28,36-38H,9-19H2,1-7H3,(H,39,40)/t21-,22+,23-,24+,25-,26-,27+,28-,32-,33+,34+,35-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLWUYJLOIAQFC-SMRQUVCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H56O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Songoroside A and where has it been found?
A1: this compound is a triterpene glycoside first isolated from Scabiosa soongorica []. It has also been identified in the fruits of Acanthopanax senticosus, marking the first time this compound has been found in an Acanthopanax species [].
Q2: What is the structure of this compound?
A2: While the provided abstracts don't offer a detailed structural formula or molecular weight for this compound, they do mention that its structure was elucidated using spectroscopic analyses [, , , , , ]. These analyses likely include techniques like NMR and mass spectrometry, which are commonly employed for determining the structures of complex natural products.
Q3: Are there other Songorosides?
A3: Yes, research indicates the existence of other Songorosides, such as Songorosides B, C, G, I, M, and O [, , , ]. These compounds were also isolated from Scabiosa soongorica and are likely structurally related to this compound, though their specific structural differences are not detailed in the provided abstracts.
Q4: What analytical techniques were employed to isolate and identify this compound in Acanthopanax senticosus?
A4: The researchers utilized repeated chromatography and prep-HPLC for the isolation of this compound from the fruits of Acanthopanax senticosus []. The identification was achieved through spectroscopic analysis, which likely encompassed techniques like NMR and mass spectrometry [].
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